4-methoxybenzyl (2E)-2-{4-oxo-4-[(2-phenylethyl)amino]butan-2-ylidene}hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-methoxyphenylmethanol, which is then converted into the corresponding carbamate. This intermediate is further reacted with an appropriate amine to form the final product. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE: can be compared with other compounds such as:
Uniqueness
The uniqueness of (3E)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]-N-(2-PHENYLETHYL)BUTANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H25N3O4 |
---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2-phenylethylamino)butan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C21H25N3O4/c1-16(14-20(25)22-13-12-17-6-4-3-5-7-17)23-24-21(26)28-15-18-8-10-19(27-2)11-9-18/h3-11H,12-15H2,1-2H3,(H,22,25)(H,24,26)/b23-16+ |
InChI-Schlüssel |
MNZDWGGADYAUDZ-XQNSMLJCSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.